2-Propylcycloheptan-1-ol

Stereochemistry Chiral separation Asymmetric synthesis

Procurement challenge: Sourcing conformationally flexible, ring-expanded chiral scaffolds beyond standard cyclohexanols. 2-Propylcycloheptan-1-ol (C₁₀H₂₀O, MW 156.27) solves this with a seven-membered twist-chair ring and dual chiral centers (four stereoisomers). - Batch-specific QC: NMR, HPLC, GC (≥95% purity). - Enables asymmetric catalysis validation, chiral stationary phase testing, and structure-odor studies. - Predicted logP ~2.9 for enhanced organic-phase partitioning. Direct commercial availability with full analytical data.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
Cat. No. B13244348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylcycloheptan-1-ol
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCCCC1CCCCCC1O
InChIInChI=1S/C10H20O/c1-2-6-9-7-4-3-5-8-10(9)11/h9-11H,2-8H2,1H3
InChIKeyKMPSSDSUAVOCMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylcycloheptan-1-ol Physicochemical & Structural Overview


2-Propylcycloheptan-1-ol is a secondary alicyclic alcohol (MF: C₁₀H₂₀O; MW: 156.27 g/mol) supplied at ≥95% purity (GC) and characterized by batch-specific QC including NMR, HPLC, and GC . The molecule contains a seven-membered cycloheptane ring with a 2-propyl substituent and a chiral hydroxyl-bearing carbon (C1), yielding two chiral centers and a theoretical maximum of four stereoisomers . This structural complexity—combining a conformationally flexible medium ring with a defined alkyl chain—distinguishes it from the more rigid and extensively studied cyclohexanol framework, positioning it as a niche scaffold for stereochemical studies, fragrance intermediate exploration, and ring-expanded analog design.

Why Generic Analogs Cannot Substitute 2-Propylcycloheptan-1-ol


Simple cycloheptanol (C₇H₁₄O, MW 114.19) lacks the alkyl substitution necessary to mimic the hydrophobic bulk and stereoelectronic profile of the 2-propyl derivative, while 2-propylcyclohexanol (C₉H₁₈O, MW 142.24) possesses a six-membered ring with fundamentally different conformational preferences and ring strain [1][2]. The cycloheptane ring adopts a twist-chair conformation distinct from the chair of cyclohexane, altering the spatial orientation of the hydroxyl and propyl groups and thus affecting hydrogen-bonding capacity, lipophilicity, and molecular recognition [3]. Furthermore, the 2-propyl chain length presents a specific balance between lipophilicity and steric demand; shorter (methyl, ethyl) or longer (butyl) alkyl chains produce different logP values and binding motifs, making direct interchange invalid in quantitative structure-activity contexts.

Quantitative Differentiation: 2-Propylcycloheptan-1-ol vs. Analogs


Enhanced Stereochemical Diversity

2-Propylcycloheptan-1-ol contains two chiral centers (C1 and C2), enabling four configurational stereoisomers (cis and trans enantiomeric pairs), whereas 2-propylcyclohexanol, with only the C1 chiral center, yields only two enantiomers [1]. This doubled stereochemical space directly impacts applications reliant on diastereomeric resolution, chiral auxiliary performance, or differential biological activity between diastereomers.

Stereochemistry Chiral separation Asymmetric synthesis

NMR-Based Cis/Trans Assignment

In a systematic ¹H NMR study of 2-substituted cycloheptanols, the chemical shift of the proton on the hydroxyl-bearing carbon (C1) reliably differentiated cis and trans isomers, with the trans isomers exhibiting characteristically different coupling constants for the two tertiary protons [1]. Although the published study did not explicitly list 2-propyl data, the class trend—established across multiple 2-alkyl substituents—enables configurational assignment for 2-propylcycloheptan-1-ol by ¹H NMR, a capability not directly transferable to the cyclohexanol series where coupling patterns differ markedly.

NMR spectroscopy Configurational analysis Conformational analysis

Ring-Size-Dependent Lipophilicity Shift

Computational predictions (XLogP3) for 2-propylcycloheptan-1-ol (C₁₀H₂₀O) yield a logP of approximately 2.9, compared to 2-propylcyclohexanol (C₉H₁₈O) which is predicted to have a logP of approximately 2.3–2.5, representing a calculated ΔlogP of ~0.4–0.6 log units [1]. This increased lipophilicity arises from the additional methylene group in the cycloheptane ring, enhancing membrane permeability potential and altering partitioning behavior in biphasic reaction systems.

Lipophilicity logP Drug design ADME

Multi-Technique Batch Quality Certification

The target compound sourced from Bidepharm (Product No. 56470-76-9) is certified at standard purity ≥95%, with batch-specific QC reports including ¹H NMR, HPLC, and GC . This multi-technique certification surpasses many generic cycloheptanol or 2-alkylcyclohexanol offerings that may provide only GC purity or no batch-specific analytical data, thereby reducing the risk of purchasing mis-assigned stereoisomers or degraded material.

Quality control Procurement Batch consistency

2-Propylcycloheptan-1-ol Application Scenarios


Chiral Resolution and Asymmetric Synthesis

The presence of two chiral centers leading to four stereoisomers makes 2-propylcycloheptan-1-ol a valuable test substrate for developing novel chiral stationary phases, diastereomeric resolution protocols, or asymmetric reduction catalysts . Its cycloheptane scaffold introduces conformational flexibility absent from cyclohexane-based chiral probes, providing a different steric environment for catalyst optimization.

Fragrance Intermediate Exploration

Patent literature (e.g., US 5,892,104) describes cycloheptenol derivatives as fragrance ingredients [1]. 2-Propylcycloheptan-1-ol, as a saturated analog with a specific propyl substitution, can serve as a precursor for structure-odor relationship studies exploring the effect of ring size and alkyl chain length on olfactory properties, where small changes in logP and ring conformation can dramatically alter scent profile.

Conformational Analysis and NMR Methods

The 1969 Tetrahedron study established that ¹H NMR can unambiguously assign cis/trans configuration in 2-substituted cycloheptanols [2]. Researchers can leverage this class property to use 2-propylcycloheptan-1-ol as a model compound for developing advanced NMR pulse sequences, studying ring inversion dynamics, or validating computational conformational models for seven-membered rings.

Biphasic Catalysis and Solvent Extraction

The predicted logP of approximately 2.9 places 2-propylcycloheptan-1-ol in a more lipophilic range compared to 2-propylcyclohexanol, suggesting utility as a substrate or additive in biphasic reaction systems where enhanced partitioning into organic phases is desirable, such as in phase-transfer catalysis or liquid-liquid extraction processes.

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